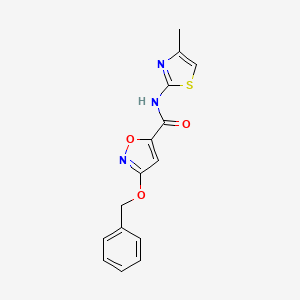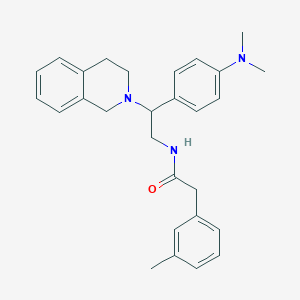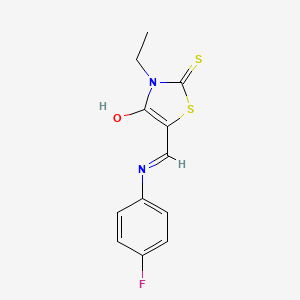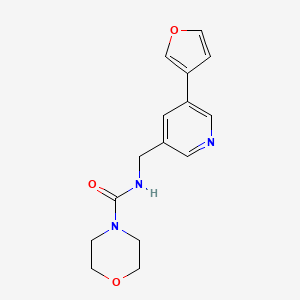
N-((5-(furan-3-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrrolidine derivatives have been synthesized using different cyclic or acyclic precursors . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions . A strong intramolecular hydrogen bond causes the C- methyl groups to tilt away from the cavity of the head group pyridine .Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
The synthesis of new heterocyclic compounds involves various methodologies, including the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, leading to the formation of tetrahydroisoquinolinones with pharmacological interest. This process demonstrates the compound's role in creating pharmacophoric substituents through complex synthetic pathways (Kandinska, Kozekov, & Palamareva, 2006).
Biological Activity
Research into the biological activity of similar compounds, such as the discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, highlights the potential of these molecules in treating cognitive deficits in schizophrenia. These compounds are identified for their potent and selective agonist activities at specific neuronal receptors, demonstrating significant in vivo efficacy in models assessing cognitive performance (Wishka et al., 2006).
Antimicrobial and Antiprotozoal Activities
The antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide and their conversion into various biologically active secondary amines, including morpholine, underline the compound's utility in developing new therapeutic agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013). Additionally, novel dicationic imidazo[1,2-a]pyridines, with structural similarities, exhibit strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, showcasing the therapeutic potential of such compounds (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Fluorescence and Photophysical Properties
Studies on the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds reveal their high emissive fluorophores in solution and solid state, indicating the compound's relevance in developing fluorescent materials with potential applications in sensing and imaging technologies (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising direction .
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(18-2-5-20-6-3-18)17-9-12-7-14(10-16-8-12)13-1-4-21-11-13/h1,4,7-8,10-11H,2-3,5-6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPVCLQXERRPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-3-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2947425.png)
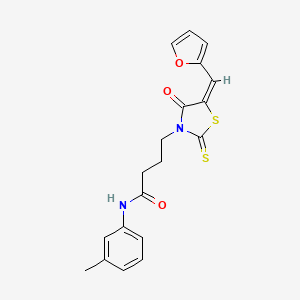
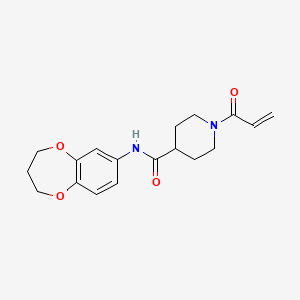
![3-(2-bromophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2947428.png)
![3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2947429.png)
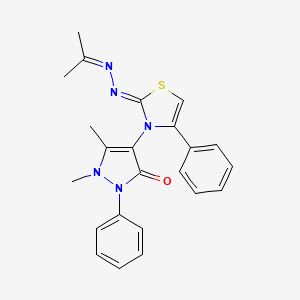

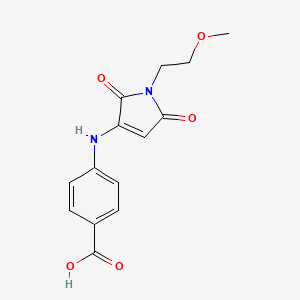
![3-[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2947436.png)
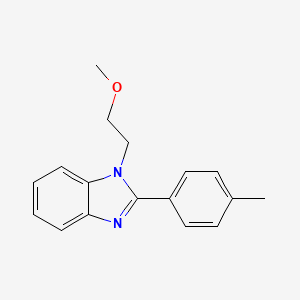
![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)
